molecular formula C11H14N2O2 B14806718 4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde

4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde

Cat. No.: B14806718
M. Wt: 206.24 g/mol
InChI Key: NFKBKXPFXRGHHQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde is an organic compound with the molecular formula C11H14N2O2. This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a picolinaldehyde moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with an alcohol under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Picolinaldehyde Moiety: The picolinaldehyde moiety can be synthesized through the formylation of a suitable pyridine derivative using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-6-(dimethylamino)picolinaldehyde
  • 4-Cyclopropoxy-3-(methylamino)picolinaldehyde
  • 4-Cyclopropoxy-3-(ethylamino)picolinaldehyde

Uniqueness

4-Cyclopropoxy-3-(dimethylamino)picolinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-13(2)11-9(7-14)12-6-5-10(11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

NFKBKXPFXRGHHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1C=O)OC2CC2

Origin of Product

United States

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